molecular formula C21H24ClN5O3 B10993188 N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B10993188
M. Wt: 429.9 g/mol
InChI Key: JZWBPQNWXJBWFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods involve the use of specific reagents and catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.

    Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.

    Medicine: Explored as a potential therapeutic agent for treating various cancers due to its ability to inhibit PCNA.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The compound exerts its effects by targeting PCNA, a protein essential for DNA replication and repair. By inhibiting PCNA, the compound interferes with the cell’s ability to repair damaged DNA, leading to the accumulation of DNA double-strand breaks. This ultimately results in cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is unique due to its specific chemical structure, which allows for selective inhibition of PCNA. This selectivity enhances its potential as an effective anticancer agent with reduced off-target effects .

Properties

Molecular Formula

C21H24ClN5O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H24ClN5O3/c1-15(28)24-17-5-3-6-18(13-17)25-20(29)14-23-21(30)27-10-8-26(9-11-27)19-7-2-4-16(22)12-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,30)(H,24,28)(H,25,29)

InChI Key

JZWBPQNWXJBWFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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